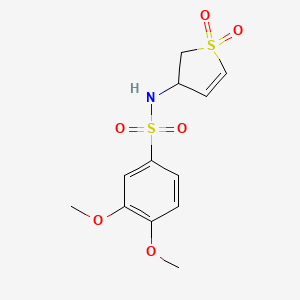
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide
説明
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. DIDS is a sulfonamide derivative that has been shown to have a wide range of biological effects, including the inhibition of chloride channels and the modulation of ion transport in cells.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has been extensively used in scientific research for its ability to modulate ion transport in cells. Specifically, this compound has been shown to inhibit chloride channels and to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has also been shown to inhibit the activity of the anion exchanger in red blood cells. These effects make this compound a valuable tool for studying the physiology of ion transport in cells.
作用機序
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide is complex and not fully understood. This compound has been shown to interact with a variety of ion channels and transporters, including chloride channels, CFTR, and the anion exchanger. This compound has been shown to bind to specific amino acid residues in these proteins, leading to changes in their activity. The exact mechanism by which this compound modulates ion transport in cells is still an area of active research.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. In addition to its effects on ion transport, this compound has been shown to inhibit the activity of carbonic anhydrase and to modulate the activity of the Na+/K+ ATPase. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. These effects make this compound a valuable tool for studying a wide range of physiological processes.
実験室実験の利点と制限
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide has several advantages as a tool for scientific research. It is a well-established compound with a known synthesis method, making it readily available to researchers. This compound has a wide range of biological effects, making it useful for studying a variety of physiological processes. However, there are also limitations to using this compound in lab experiments. This compound has been shown to have off-target effects on some ion channels and transporters, which can complicate data interpretation. Additionally, this compound has been shown to be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3,4-dimethoxybenzenesulfonamide. One area of active research is the development of more selective inhibitors of ion channels and transporters. This would allow researchers to study the function of specific channels and transporters without the confounding effects of off-target inhibition. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties. This would allow for more effective use of this compound in vivo. Finally, there is ongoing research into the role of this compound in cancer therapy, with some promising results in preclinical studies.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-18-11-4-3-10(7-12(11)19-2)21(16,17)13-9-5-6-20(14,15)8-9/h3-7,9,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNPOCJMHLOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CS(=O)(=O)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bis(4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4331745.png)
![N-1-adamantyl-2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzamide](/img/structure/B4331748.png)
![2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one](/img/structure/B4331759.png)
![2-{4-[(5-bromo-2-thienyl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline](/img/structure/B4331764.png)
![2-({[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}amino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4331771.png)
![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide](/img/structure/B4331781.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331798.png)
![N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]](/img/structure/B4331811.png)
![4-isopropyl-1,5-dimethyl-2-[4-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4331819.png)